4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride
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Overview
Description
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is a synthetic compound belonging to the amphetamine family. It is characterized by its molecular formula C13H19ClFNO and a molecular weight of 259.75
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzyl chloride with tetrahydropyran-4-amine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride
- 4-(4-Fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride
Uniqueness
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oxan-4-ylmethanamine moiety.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIOSCWLVGZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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